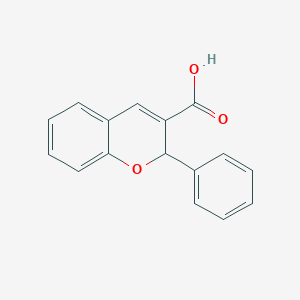
2-phenyl-2H-1-Benzopyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-2H-1-Benzopyran-3-carboxylic acid is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a phenyl group at the 2-position and a carboxylic acid group at the 3-position. Benzopyrans are widely studied due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H-1-Benzopyran-3-carboxylic acid typically involves the condensation of salicylaldehyde with phenylacetic acid, followed by cyclization and oxidation steps. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by cyclization using an acid catalyst like sulfuric acid. The final oxidation step can be achieved using oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-2H-1-Benzopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzopyrans and other substituted derivatives.
Applications De Recherche Scientifique
2-phenyl-2H-1-Benzopyran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines and reducing oxidative stress in biological systems.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 2-phenyl-2H-1-Benzopyran-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. In cancer cells, it may inhibit cell proliferation by interfering with specific signaling pathways and inducing apoptosis. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
2-phenyl-2H-1-Benzopyran-3-carboxylic acid can be compared with other benzopyran derivatives such as:
Coumarins: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Widely studied for their antioxidant and anti-inflammatory effects.
Chromones: Investigated for their potential in treating various inflammatory and allergic conditions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
2-phenyl-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C16H12O3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H,(H,17,18) |
Clé InChI |
JBOOGXCLXZNOJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]-3'-carboxylic acid](/img/structure/B11860334.png)
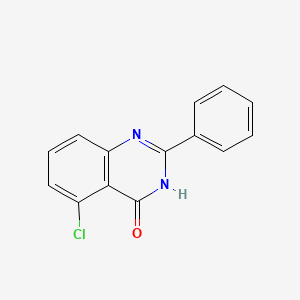
![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
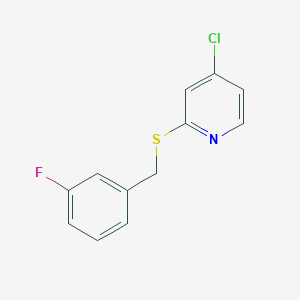
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
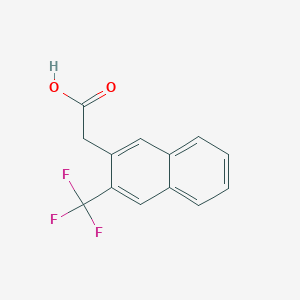
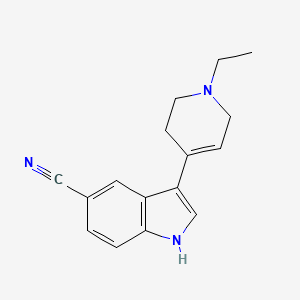

![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
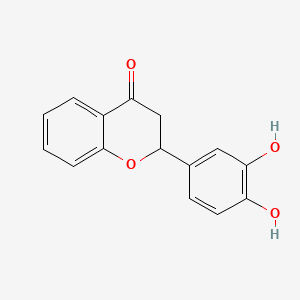
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

